molecular formula C8H10N2 B149212 2,4-Dimethyl-5-vinylpyrimidine CAS No. 127588-31-2

2,4-Dimethyl-5-vinylpyrimidine

Cat. No. B149212
M. Wt: 134.18 g/mol
InChI Key: HEVWQOHTGFGRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-5-vinylpyrimidine is a heterocyclic organic compound with the molecular formula C8H10N2. It is a pyrimidine derivative that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2,4-Dimethyl-5-vinylpyrimidine is not well understood, but it is believed to involve the interaction with various biological targets, including enzymes and receptors. In particular, 2,4-Dimethyl-5-vinylpyrimidine has been shown to interact with GABA(A) receptors, which are involved in the regulation of neurotransmission in the brain. The binding of 2,4-Dimethyl-5-vinylpyrimidine to GABA(A) receptors results in the modulation of the receptor activity, leading to various physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,4-Dimethyl-5-vinylpyrimidine are diverse and depend on the specific biological target that it interacts with. In general, 2,4-Dimethyl-5-vinylpyrimidine has been shown to have modulatory effects on various physiological processes, including neurotransmission, cell signaling, and gene expression. Additionally, 2,4-Dimethyl-5-vinylpyrimidine has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.

Advantages And Limitations For Lab Experiments

The advantages of using 2,4-Dimethyl-5-vinylpyrimidine in lab experiments include its relatively simple synthesis method, its diverse applications in various fields, and its potential as a building block for the synthesis of various compounds. However, there are also limitations associated with the use of 2,4-Dimethyl-5-vinylpyrimidine, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are numerous future directions for the research on 2,4-Dimethyl-5-vinylpyrimidine, including the investigation of its potential as an anticancer agent, the development of novel pyrimidine-based ligands and polymers, and the exploration of its interactions with various biological targets. Additionally, further research is needed to fully understand the mechanism of action of 2,4-Dimethyl-5-vinylpyrimidine and to elucidate its potential applications in various fields.

Synthesis Methods

The synthesis of 2,4-Dimethyl-5-vinylpyrimidine involves the reaction between 2,4-dimethylpyrimidine and acetylene in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction, resulting in the formation of 2,4-Dimethyl-5-vinylpyrimidine in good yield. The synthesis method is relatively simple and efficient, making it an attractive option for the production of 2,4-Dimethyl-5-vinylpyrimidine in the laboratory.

Scientific Research Applications

2,4-Dimethyl-5-vinylpyrimidine has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 2,4-Dimethyl-5-vinylpyrimidine has been used as a building block for the synthesis of various compounds, including pyrimidine-based ligands and polymers. In material science, 2,4-Dimethyl-5-vinylpyrimidine has been used as a monomer for the synthesis of conductive polymers and as a dopant for the preparation of organic semiconductors. In medicinal chemistry, 2,4-Dimethyl-5-vinylpyrimidine has been investigated for its potential as an anticancer agent and as a ligand for various biological targets, including GABA(A) receptors and adenosine receptors.

properties

CAS RN

127588-31-2

Product Name

2,4-Dimethyl-5-vinylpyrimidine

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

5-ethenyl-2,4-dimethylpyrimidine

InChI

InChI=1S/C8H10N2/c1-4-8-5-9-7(3)10-6(8)2/h4-5H,1H2,2-3H3

InChI Key

HEVWQOHTGFGRNK-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1C=C)C

Canonical SMILES

CC1=NC(=NC=C1C=C)C

synonyms

Pyrimidine, 5-ethenyl-2,4-dimethyl- (9CI)

Origin of Product

United States

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